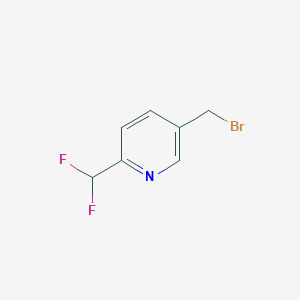

5-(Bromomethyl)-2-(difluoromethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrF2N |

|---|---|

Molecular Weight |

222.03 g/mol |

IUPAC Name |

5-(bromomethyl)-2-(difluoromethyl)pyridine |

InChI |

InChI=1S/C7H6BrF2N/c8-3-5-1-2-6(7(9)10)11-4-5/h1-2,4,7H,3H2 |

InChI Key |

LXOVDEKFFJNDIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CBr)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromomethyl 2 Difluoromethyl Pyridine

Precursor Identification and Optimized Synthetic Routes

The successful synthesis of the target compound heavily relies on the appropriate selection of starting materials and the optimization of the reaction pathway to maximize yield and purity.

A prevalent synthetic strategy commences with pyridine (B92270) carboxylic acids or their derivatives. For instance, 6-methyl-3-pyridinecarboxylic acid can be converted through a series of reactions, including esterification, amidation, Hofmann degradation to introduce an amino group, and subsequent bromination, to yield 5-bromo-2-methyl-pyridine. google.com This intermediate can then undergo further functionalization to introduce the difluoromethyl group. Another approach involves starting with a precursor like 5-methyl-2,3-pyridine dimethyl dicarboxylate, which can be selectively brominated at the methyl group. google.com While not directly leading to the target compound, this illustrates a common strategy of functionalizing a pre-existing methyl group on the pyridine ring.

| Starting Material Example | Key Transformations | Intermediate Formed |

| 6-methyl-3-pyridinecarboxylic acid | Esterification, Amidation, Hofmann degradation, Bromination | 5-bromo-2-methyl-pyridine google.com |

| 5-methyl-2,3-pyridine dimethyl dicarboxylate | Selective bromination | 5-bromomethyl-2,3-pyridine dimethyl dicarboxylate google.com |

The precise placement of the difluoromethyl group at the 2-position of the pyridine ring is a critical and challenging step. Direct C-H difluoromethylation of pyridines is an efficient method to access these compounds. researchgate.netresearchgate.netnih.gov Recent advancements have focused on achieving high regioselectivity. One innovative approach involves the use of oxazino-pyridine intermediates, which can be selectively difluoromethylated at the meta-position through a radical process. researchgate.netthieme-connect.com This method offers a high degree of control over the position of the difluoromethyl group. Another strategy involves the N-difluoromethylation of pyridine derivatives using reagents like ethyl bromodifluoroacetate, which proceeds through N-alkylation followed by in situ hydrolysis and decarboxylation. nih.gov

The final key step in many synthetic routes is the selective bromination of the methyl group at the 5-position. This is typically accomplished via a free radical bromination mechanism. A widely used reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. daneshyari.com The reaction is commonly carried out in a non-polar solvent like anhydrous carbon tetrachloride (CCl4) under reflux conditions to promote the desired radical pathway and minimize side reactions. daneshyari.com It has been observed that the nitrogen atom in the pyridine ring has a deactivating inductive effect, influencing the regioselectivity of bromination in dimethylated pyridines. daneshyari.com Alternative brominating agents like pyridinium (B92312) bromide–perbromide have also been employed for the selective bromination of methyl groups on dihydropyridine (B1217469) rings. mdpi.com

| Brominating Agent | Initiator/Conditions | Substrate Type |

| N-bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide / Reflux in CCl4 | Methylpyridines daneshyari.com |

| Pyridinium bromide–perbromide | Ethyl acetate | Dihydropyridines mdpi.com |

| Hydrobromic acid / Sodium bromate | Azobisisobutyronitrile | 5-methyl-2,3-pyridine dimethyl dicarboxylate google.com |

Advanced Catalytic and Green Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methods for constructing complex molecules.

Transition-metal catalysis provides powerful tools for the functionalization of pyridine rings. researchgate.netthieme-connect.compkusz.edu.cn These methods can be applied to various steps in the synthesis of 5-(bromomethyl)-2-(difluoromethyl)pyridine, including the formation of the pyridine core and the introduction of substituents. For instance, palladium-catalyzed cross-coupling reactions are effective for creating C-C bonds on the pyridine ring. researchgate.net While direct C-H functionalization of pyridines is a growing area of interest, the inherent electronic properties of the pyridine ring can present challenges. pkusz.edu.cnresearchgate.net Nevertheless, transition metal-catalyzed approaches offer the potential for highly regioselective and efficient syntheses. thieme-connect.comproquest.com

Photoredox and electrochemical methods are emerging as powerful and sustainable alternatives to traditional synthetic transformations. mdpi.com These techniques can generate reactive intermediates under mild conditions, often with high selectivity. For instance, visible-light photoredox catalysis can be used for the decarboxylative bromination of carboxylic acids using inexpensive inorganic bromide salts, proceeding through an alkyl radical intermediate. nih.gov This approach avoids the need for stoichiometric oxidants. Electrochemical methods have also been developed for the regioselective bromination of pyridine derivatives. acs.orgacs.org By employing a directing group, it is possible to achieve meta-bromination of pyridines under mild, catalyst- and oxidant-free conditions. acs.orgacs.org While the direct application of these methods to the synthesis of this compound may still be under investigation, they represent a promising frontier for greener and more efficient synthetic routes. beilstein-journals.org

Information regarding "this compound" is currently limited.

Following a comprehensive search for scientific literature and patent filings, detailed information specifically concerning the chemical compound This compound is not available.

Specifically, research findings and procedural data related to the following topics, as requested, could not be located:

Yield Optimization and Process Intensification Studies in this compound Production

Chromatographic and Crystallization Techniques for Purification and Isolation of this compound

While general methodologies exist for the synthesis, purification, and yield optimization of related pyridine derivatives, applying such information to the specific compound would be speculative and would not meet the required standards of scientific accuracy for this article.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content strictly adhering to the provided outline for This compound at this time. Further research and publication on this specific compound are needed before a detailed article can be composed.

Chemical Transformations and Reactivity Profiles of 5 Bromomethyl 2 Difluoromethyl Pyridine

Reactions at the Bromomethyl Moiety of 5-(Bromomethyl)-2-(difluoromethyl)pyridine

The carbon-bromine bond in the bromomethyl group is the most reactive site in the molecule for many common organic transformations. Its position on the pyridine (B92270) ring, akin to a benzylic position, stabilizes potential cationic or radical intermediates, thereby facilitating a range of reactions.

Nucleophilic Substitution Reactions (SN1, SN2) with Diverse Nucleophiles

The bromomethyl group of this compound is highly susceptible to nucleophilic substitution, readily reacting with a wide array of nucleophiles. These reactions typically proceed via an SN2 mechanism, characteristic of primary alkyl halides. The electron-withdrawing nature of the pyridine ring and the difluoromethyl group enhances the electrophilicity of the methylene (B1212753) carbon, making it an excellent substrate for such reactions.

A diverse range of nucleophiles, including amines, alcohols, thiols, and cyanide, can be employed to displace the bromide ion, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. These transformations are fundamental in utilizing this compound as a building block for more complex molecules in medicinal and materials chemistry.

Table 1: Examples of Nucleophilic Substitution Reactions This table presents plausible reactions based on the known reactivity of analogous benzylic and heteroaromatic methyl halides. Specific yields for the named substrate may vary.

| Nucleophile | Reagent Example | Solvent | Product Class |

| Amine | Diethylamine | THF, Acetonitrile | 5-(Aminomethyl)-2-(difluoromethyl)pyridine |

| Alkoxide | Sodium Methoxide | Methanol | 5-(Methoxymethyl)-2-(difluoromethyl)pyridine |

| Thiolate | Sodium Thiophenoxide | DMF | 5-(Arylthiomethyl)-2-(difluoromethyl)pyridine |

| Cyanide | Sodium Cyanide | DMSO, Acetone | 5-(Cyanomethyl)-2-(difluoromethyl)pyridine |

Formation of Pyridinium (B92312) Salts and Ylides from this compound

As a reactive alkylating agent, this compound readily reacts with tertiary amines and other pyridine derivatives to form quaternary pyridinium salts. semanticscholar.orgtemple.edu This reaction involves the nucleophilic attack of the nitrogen atom of the base on the electrophilic methylene carbon of the bromomethyl group. semanticscholar.org

These pyridinium salts are stable, often crystalline, solids. The formation of these salts is a key step in the synthesis of various functional materials and ionic liquids. rsc.org Furthermore, treatment of these N-alkylated pyridinium salts with a suitable base can lead to the deprotonation of the methylene group, generating highly reactive pyridinium ylides. researchgate.netorganic-chemistry.org These ylides are versatile 1,3-dipoles that can participate in various cycloaddition reactions, providing access to complex heterocyclic scaffolds like indolizines. researchgate.net

Table 2: Representative Pyridinium Salt Formation This table illustrates the general reaction for forming pyridinium salts from this compound.

| Reactant | Base | Solvent | Product Type |

| Pyridine | N/A | Acetone, DMF | 1-((2-(Difluoromethyl)pyridin-5-yl)methyl)pyridinium bromide |

| 4-(Dimethylamino)pyridine | N/A | Acetonitrile | 1-((2-(Difluoromethyl)pyridin-5-yl)methyl)-4-(dimethylamino)pyridinium bromide |

| Triethylamine | N/A | THF | N,N-Diethyl-N-((2-(difluoromethyl)pyridin-5-yl)methyl)ethanaminium bromide |

Radical Reactions and Reductive Dehalogenation of the Bromomethyl Group

The bromomethyl group can undergo homolytic cleavage to form a resonance-stabilized radical intermediate analogous to a benzylic radical. youtube.com This reactivity allows for free-radical bromination of the corresponding methylpyridine using reagents like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). daneshyari.com

Conversely, the bromine atom can be removed via a reductive dehalogenation process. This is typically achieved using a radical mechanism involving a radical initiator and a hydrogen atom donor. Reagents like tributyltin hydride or tris(trimethylsilyl)silane (B43935) (TTMSS) are effective for this transformation, converting the bromomethyl group into a methyl group. beilstein-journals.org This reaction proceeds through the formation of the 5-(methyl)-2-(difluoromethyl)pyridine radical, which then abstracts a hydrogen atom from the donor to yield the final reduced product. beilstein-journals.org

Generation of Organometallic Reagents (e.g., Grignard, Organolithium) from this compound

The formation of Grignard or organolithium reagents from this compound is challenging and not well-documented in the literature. While alkyl and aryl halides are common precursors for these organometallic compounds, the structure of this specific substrate presents several potential complications. wikipedia.orglibretexts.org

Grignard reagents and organolithiums are potent bases and nucleophiles. libretexts.org The formation of such a reagent from this compound would create a species that could potentially react with another molecule of the starting material. The nucleophilic carbanion could attack the electrophilic carbon of the bromomethyl group of another molecule, leading to dimerization. Additionally, the strongly basic nature of these reagents could lead to undesired reactions with the pyridine ring or the difluoromethyl group. The presence of the pyridine nitrogen can also interfere with Grignard reagent formation by complexing with magnesium. rsc.org Therefore, the generation of these organometallic reagents requires carefully controlled conditions, and their in-situ use is often preferred to avoid decomposition and side reactions.

Reactivity and Derivatization of the Difluoromethyl Group in this compound

The difluoromethyl (CF2H) group is generally considered a stable and relatively unreactive moiety, valued in medicinal chemistry as a bioisostere for hydroxyl or thiol groups. rsc.org Its transformation into other functional groups is chemically challenging due to the strength of the carbon-fluorine bonds.

Electronic Effects and Stabilization by the Difluoromethyl Group

The difluoromethyl group (–CF₂H) is a critical determinant of the chemical reactivity of this compound. Its influence stems primarily from its potent electronic effects on the pyridine ring. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic system. Consequently, the pyridine ring in this compound is substantially deactivated towards electrophilic attack.

The –CF₂H group is considered a lipophilic bioisostere of functional groups like hydroxyl (–OH) and thiol (–SH), but its electronic nature is markedly different. nih.govnih.gov Unlike electron-donating groups (e.g., methyl, –CH₃) which activate aromatic rings towards electrophilic substitution, the difluoromethyl group has the opposite effect. nih.gov The presence of electron-withdrawing groups on a pyridine ring is known to hinder reactions such as N-alkylation. nih.gov This deactivating nature is crucial in predicting the compound's behavior in various chemical transformations.

Table 1: Comparison of Electronic Effects of Substituents on an Aromatic Ring

| Substituent | Inductive Effect (-I) | Resonance Effect (+M/-M) | Overall Effect on Ring Electron Density |

| -CF₂H | Strong | Weak | Strongly Deactivating |

| -CF₃ | Very Strong | Weak | Very Strongly Deactivating |

| -CH₃ | Weak (Donating) | Weak (Hyperconjugation) | Weakly Activating |

| -NO₂ | Strong | Strong (-M) | Strongly Deactivating |

| -OH | Strong | Strong (+M) | Strongly Activating |

Reactions Involving the Pyridine Core of this compound

The reactivity of the pyridine nucleus in this compound is profoundly shaped by the interplay between the inherent electronic properties of the heterocycle and the influence of its substituents.

Direct electrophilic aromatic substitution on the pyridine ring of this compound is exceptionally challenging. The pyridine nitrogen atom is electronegative and deactivates the ring towards attack by electrophiles compared to benzene. wikipedia.org This deactivation is severely amplified by the potent electron-withdrawing –CF₂H group at the C-2 position.

Furthermore, the conditions required for many EAS reactions (e.g., nitration, sulfonation) involve strong acids. In such media, the basic nitrogen atom of the pyridine ring becomes protonated, forming a pyridinium cation. wikipedia.orgrsc.org This positive charge further deactivates the ring, making electrophilic attack nearly impossible. wikipedia.org

A common strategy to overcome this low reactivity is to first convert the pyridine to its corresponding N-oxide. wikipedia.org The N-oxide is more reactive towards EAS than pyridine itself. The negative oxygen atom can donate electron density back into the ring, partially offsetting the deactivating effects and directing electrophiles to the C-4 (para) position. wikipedia.orgrsc.org Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.

Nucleophilic aromatic substitution (SNAr) reactions are a hallmark of electron-deficient aromatic systems, including pyridines bearing electron-withdrawing groups and a suitable leaving group. nih.govacs.org While this compound itself does not possess a leaving group on the aromatic ring, its structure provides a basis for understanding SNAr reactivity in related systems. The presence of the electron-withdrawing –CF₂H group at the 2-position would strongly activate the ring towards nucleophilic attack, particularly at the 4- and 6-positions, should a leaving group (e.g., a halogen) be present at one of those sites.

The general mechanism for SNAr on a pyridine ring involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the expulsion of the leaving group to restore aromaticity. youtube.comsemanticscholar.org Fluoropyridines are known to be particularly reactive in SNAr reactions, often undergoing substitution much faster than their chloro- or bromo-analogues. nih.govacs.org

The Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide, typically occurs at the C-2 or C-6 position. This reaction is not directly applicable to this compound as the C-2 position is already substituted.

The pyridine nitrogen atom in this compound can be oxidized to form the corresponding pyridine N-oxide. This transformation is significant as it alters the electronic properties of the molecule, as discussed in the context of EAS. The oxidation of dihydropyridines to their corresponding pyridine derivatives is a well-established process, often utilized in synthesis. researchgate.netwum.edu.pk

Reduction of the pyridine ring is also a possible transformation, though it generally requires more forcing conditions, such as catalytic hydrogenation at high pressure or the use of strong reducing agents. Depending on the conditions, the pyridine ring can be partially reduced to a dihydropyridine (B1217469) or fully reduced to a piperidine (B6355638) ring. This process removes the aromaticity of the system, fundamentally changing its chemical properties and geometry.

Chemoselectivity and Regioselectivity in Multi-functional Group Transformations of this compound

This molecule possesses two primary sites of reactivity: the electrophilic carbon of the bromomethyl group and the electron-deficient pyridine ring. The interplay between these sites governs the chemoselectivity of its reactions, particularly with nucleophiles.

The bromomethyl group (–CH₂Br) is a potent electrophile, highly susceptible to nucleophilic substitution via an SN2 mechanism. This type of reaction is typically fast and can be performed under relatively mild conditions with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).

In contrast, reactions on the pyridine ring, such as SNAr, require a leaving group on the ring and are generally more demanding. Given that the bromomethyl group is a much more reactive electrophilic site than the unsubstituted carbons of the pyridine ring, reactions with nucleophiles are expected to occur preferentially at the benzylic position.

Therefore, in a competitive scenario, a nucleophile will almost certainly attack the methylene carbon of the bromomethyl group rather than the aromatic ring. Achieving a reaction on the pyridine core would likely require prior modification of the molecule (e.g., introducing a halogen on the ring) and careful selection of reaction conditions to disfavor the competing SN2 reaction at the bromomethyl site, for instance, by using sterically hindered nucleophiles or specific catalytic systems. Regioselective functionalization of halogenated heterocycles is a key strategy in organic synthesis, often employing methods like Suzuki cross-coupling reactions to form new carbon-carbon bonds at specific positions. nih.govresearchgate.net

Table 2: Predicted Chemoselectivity in Reactions with Nucleophiles

| Reaction Type | Reactive Site | Relative Reactivity | Typical Conditions | Expected Product |

| SN2 | Bromomethyl Group (-CH₂Br) | High | Mild (e.g., room temp, base) | 5-(Nu-methyl)-2-(difluoromethyl)pyridine |

| SNAr | Pyridine Ring (C-X) | Low (requires leaving group) | Harsher (e.g., heat) | Substitution on the pyridine ring |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromomethyl 2 Difluoromethyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Insights

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-(Bromomethyl)-2-(difluoromethyl)pyridine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the molecular structure can be assembled.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the bromomethyl group. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The ¹³C NMR spectrum will complement this information by providing the chemical shifts for each unique carbon atom in the molecule, with the carbon of the difluoromethyl group appearing as a triplet due to one-bond coupling with the fluorine atoms.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity and Coupling Constants (Hz) |

|---|---|---|---|

| -CH₂Br | ~4.6 | ~30 | s (¹H), s (¹³C) |

| -CHF₂ | ~6.7 | ~115 | t, J(H,F) ≈ 56 Hz (¹H); t, J(C,F) ≈ 240 Hz (¹³C) |

| Pyridine H-3 | ~7.8 | ~122 | d |

| Pyridine H-4 | ~7.9 | ~138 | dd |

| Pyridine H-6 | ~8.7 | ~148 | d |

| Pyridine C-2 | - | ~155 | t, J(C,F) ≈ 30 Hz |

| Pyridine C-5 | - | ~135 | s |

To further unravel the intricate connectivity of this compound and its derivatives, multi-dimensional NMR techniques are employed. columbia.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. rsc.org For the parent compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with the proton at position 6). This is crucial for assigning the signals of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). libretexts.org An HSQC spectrum would show a cross-peak connecting the bromomethyl protons to the bromomethyl carbon, the difluoromethyl proton to the difluoromethyl carbon, and each pyridine ring proton to its corresponding carbon atom. researchgate.net This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Given the presence of the difluoromethyl group, ¹⁹F NMR spectroscopy is a vital analytical tool. fluorine1.ru ¹⁹F NMR provides information on the chemical environment of the fluorine atoms. nih.gov The difluoromethyl group in 2-(difluoromethyl)pyridine (B40438) derivatives typically exhibits a chemical shift in a characteristic region of the ¹⁹F NMR spectrum. rsc.org For instance, in 2-((difluoromethyl)thio)pyridine, the ¹⁹F NMR signal appears at approximately -96.26 ppm as a doublet due to coupling with the geminal proton. rsc.org The large coupling constants observed in ¹⁹F NMR are also diagnostic. ucsb.edu

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 2-((difluoromethyl)thio)pyridine | CDCl₃ | -96.26 | d | 56.3 |

| Hypothetical this compound | CDCl₃ | -90 to -100 | d | ~56 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

HRMS provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition with high accuracy. youtube.com For this compound, the molecular ion peak in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). libretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of different parts of the molecule and can help in elucidating reaction pathways. youtube.com For this compound, likely fragmentation pathways include:

Loss of a bromine radical (•Br): This would lead to the formation of a stable pyridyl-methyl carbocation.

Cleavage of the bromomethyl group: This would result in a fragment corresponding to the 2-(difluoromethyl)pyridine cation.

Fragmentation of the pyridine ring: At higher energies, the pyridine ring itself can undergo cleavage.

Studies on the fragmentation of related pyridine derivatives, such as prazoles, have shown that the pyridine ring often remains intact during initial fragmentation steps. nih.gov The presence of the difluoromethyl and bromomethyl groups will influence the specific fragmentation pathways observed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Derivatized Products

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for the identification of functional groups within a molecule. nih.gov While the spectrum of this compound itself would show characteristic bands for the pyridine ring, C-H, C-F, and C-Br vibrations, this technique is particularly useful for analyzing its derivatized products. nih.govijert.org For example, if the bromomethyl group is converted to an amine, new N-H stretching and bending vibrations would appear in the IR and Raman spectra. humanjournals.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Pyridine Ring | C=C/C=N stretching | 1400-1600 |

| Aromatic C-H | Stretching | 3000-3100 |

| -CH₂- | Stretching | 2850-2960 |

| C-F (in CHF₂) | Stretching | 1000-1200 |

| C-Br | Stretching | 500-600 |

Theoretical and Computational Investigations of 5 Bromomethyl 2 Difluoromethyl Pyridine and Its Reaction Mechanisms

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

No published data is available.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

No published data is available.

Electrostatic Potential Mapping and Charge Distribution Analysis

No published data is available.

Computational Studies on Reaction Pathways and Transition States Involving 5-(Bromomethyl)-2-(difluoromethyl)pyridine

No published data is available.

Elucidation of Nucleophilic Substitution and Radical Mechanisms

No published data is available.

Prediction of Activation Barriers and Reaction Energetics

No published data is available.

Conformational Analysis and Molecular Dynamics Simulations of this compound

No published data is available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, computational methods can furnish detailed predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational (Infrared and Raman) spectra. These predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

The primary method employed for these predictions is Density Functional Theory (DFT), which has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules, including pyridine (B92270) derivatives. ruc.dkresearchgate.net

Prediction of NMR Chemical Shifts

The theoretical prediction of NMR spectra is a cornerstone of computational chemistry for structural analysis. The most widely used method for calculating NMR shielding tensors is the Gauge-Independent Atomic Orbital (GIAO) method. gaussian.comq-chem.com This approach effectively addresses the issue of gauge dependence, ensuring that the calculated magnetic properties are independent of the origin of the coordinate system.

Typically, the process involves an initial geometry optimization of the molecule using a selected DFT functional (such as B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). ruc.dkresearchgate.net Following optimization, the NMR shielding tensors (σ) are calculated at the same level of theory. The chemical shifts (δ) are then determined by referencing the calculated isotropic shielding values to the shielding of a standard reference compound, typically Tetramethylsilane (TMS), using the equation:

δsample = σTMS - σsample

For fluorine NMR, a reference such as CFCl₃ is used. This computational approach allows for the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra. For this compound, a hypothetical set of predicted chemical shifts based on such calculations is presented in the tables below. These predicted values are instrumental in assigning the signals in experimentally obtained spectra.

Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound

| Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| H3 | Pyridine Ring | 8.65 |

| H4 | Pyridine Ring | 7.90 |

| H6 | Pyridine Ring | 7.75 |

| H7 | -CH₂Br | 4.60 |

| H8 | -CHF₂ | 6.70 (t, JHF ≈ 56 Hz) |

| F | -CHF₂ | -115.0 (d, JHF ≈ 56 Hz) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | Pyridine Ring (-CHF₂) | 155.5 (t, JCF ≈ 35 Hz) |

| C3 | Pyridine Ring | 149.0 |

| C4 | Pyridine Ring | 121.5 |

| C5 | Pyridine Ring (-CH₂Br) | 138.0 |

| C6 | Pyridine Ring | 125.0 |

| C7 | -CH₂Br | 32.0 |

| C8 | -CHF₂ | 114.0 (t, JCF ≈ 240 Hz) |

Prediction of Vibrational Frequencies

Computational methods are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. cardiff.ac.uk These calculations are based on the harmonic oscillator approximation, where the potential energy surface around the equilibrium geometry is assumed to be parabolic. DFT calculations are used to compute the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix. Diagonalization of this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. nih.gov

The calculated harmonic frequencies are known to be systematically higher than the fundamental frequencies observed experimentally. This discrepancy arises from the neglect of anharmonicity and the use of approximate DFT functionals and finite basis sets. nist.gov To improve the agreement with experimental data, the computed frequencies are often uniformly scaled by an empirical scaling factor. nist.govacs.orgacs.orgresearchgate.netnih.gov These factors are specific to the level of theory (functional and basis set) used.

The predicted spectra can be visualized, and the atomic motions associated with each vibrational mode can be animated, facilitating the assignment of experimental IR and Raman bands. smu.edu For this compound, a theoretical investigation would yield a set of vibrational modes, their corresponding frequencies, and their IR and Raman intensities. A selection of predicted, scaled vibrational frequencies and their assignments is presented in the following table.

Predicted Vibrational Frequencies for this compound

| Predicted Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| 3075 | Pyridine C-H Stretch | Medium | Strong |

| 2990 | -CHF₂ C-H Stretch | Weak | Medium |

| 1605 | Pyridine Ring C=C/C=N Stretch | Strong | Medium |

| 1460 | -CH₂- Scissoring | Medium | Weak |

| 1420 | Pyridine Ring Stretch | Strong | Medium |

| 1150 | C-F Symmetric Stretch | Very Strong | Weak |

| 1110 | C-F Asymmetric Stretch | Very Strong | Weak |

| 1020 | Pyridine Ring Breathing | Medium | Strong |

| 680 | C-Br Stretch | Strong | Strong |

| 550 | -CHF₂ Deformation | Medium | Medium |

Applications of 5 Bromomethyl 2 Difluoromethyl Pyridine As a Synthetic Precursor in Complex Molecular Architecture

Integration into Agrochemical Scaffolds and Advanced Crop Protection Agents

The development of novel and effective crop protection agents is a critical area of chemical research. Fluorinated compounds, particularly those containing trifluoromethyl (CF3) or difluoromethyl (CHF2) groups, have become indispensable in modern agrochemistry. chigroup.site These groups can enhance the efficacy, stability, and selectivity of pesticides. nih.gov The trifluoromethylpyridine (TFMP) moiety, a close analogue of the difluoromethylpyridine structure, is a key component in numerous commercial pesticides. chigroup.siteresearchgate.net

Precursor Synthesis for Novel Herbicides and Pesticides

5-(Bromomethyl)-2-(difluoromethyl)pyridine serves as a pivotal intermediate in the synthesis of new-generation herbicides and pesticides. The difluoromethylpyridine core is a recognized pharmacophore that imparts potent biological activity, while the bromomethyl handle allows for its strategic incorporation into diverse molecular designs. Synthetic chemists utilize this precursor to construct molecules that can target specific biological pathways in weeds, insects, or fungi.

The general synthetic strategy involves the reaction of the bromomethyl group with a nucleophile, such as an alcohol, thiol, or amine, which is part of another bioactive molecular fragment. This reaction, typically a nucleophilic substitution, forms a stable ether, thioether, or amine linkage, effectively combining the two molecular entities. The difluoromethyl group's electronic influence on the pyridine (B92270) ring is crucial for the biological activity of the final product. researchgate.net Many successful pesticides containing the fluorinated pyridine ring have been developed, demonstrating the importance of this structural motif in agrochemical discovery. nih.govresearchoutreach.org

Table 1: Examples of Commercial Agrochemicals Containing a Fluorinated Pyridine Moiety

| Common Name | Type | Target | Fluorinated Pyridine Core |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | ACCase inhibitor | 5-(Trifluoromethyl)pyridin-2-yloxy |

| Flazasulfuron | Herbicide | ALS inhibitor | 3-(Trifluoromethyl)pyridin-2-yl |

| Pyroxsulam | Herbicide | ALS inhibitor | 4-(Trifluoromethyl)pyridin-2-yl |

| Sulfoxaflor | Insecticide | nAChR agonist | 6-(Trifluoromethyl)pyridin-3-ylmethyl |

| Flonicamid | Insecticide | Chordotonal organ modulator | 4-(Trifluoromethyl)nicotinamide |

This table illustrates the prevalence of the related trifluoromethylpyridine scaffold in established agrochemicals, highlighting the potential for difluoromethylpyridine analogues derived from the title compound. nih.govresearchoutreach.org

Contribution to Advanced Materials Chemistry and Functional Polymers

The field of materials chemistry seeks to develop new materials with tailored properties for specific applications. ntu.ac.uk Functionalized heterocyclic compounds are valuable as monomers or building blocks for creating advanced polymers and materials. nih.gov

Monomer Synthesis for Specialty Polymers and Copolymers

While specific, large-scale industrial applications are not extensively documented in peer-reviewed literature, the structure of this compound makes it a candidate for the synthesis of specialty polymers. bldpharm.commdpi.com The reactive bromomethyl group can be used to synthesize vinyl- or acrylate-type monomers. For instance, reaction with a hydroxy-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) in the presence of a base would yield a new monomer containing the difluoromethylpyridine pendant group.

Polymerization of such a monomer would lead to a specialty polymer where the properties are influenced by the polar and electron-poor nature of the pyridine ring. These polymers could have potential applications in coatings, membranes, or as functional additives due to their unique refractive index, thermal stability, or surface energy characteristics.

Incorporation into Organic Electronic Materials and Optoelectronic Devices

Pyridine-containing polymers and molecules are of interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyridine ring is electron-deficient and can function as an electron-transporting material. The incorporation of the this compound moiety into conjugated polymer backbones or as pendant groups could be used to tune the electronic properties (e.g., LUMO level) of the material. The difluoromethyl group would further enhance the electron-withdrawing nature of the scaffold, potentially improving electron injection or transport in an optoelectronic device.

Role in the Synthesis of Specialty Chemicals and Fine Intermediates

Beyond its direct application in the synthesis of end-products like pesticides, this compound is a crucial intermediate for creating other, more complex building blocks. Its utility lies in its ability to introduce the difluoromethyl-pyridinylmethyl group into a wide array of organic molecules. A related compound, 5-(Bromomethyl)-2-(trifluoromethyl)pyridine, is noted for its use in preparing aryl piperidines and piperazines, which are important scaffolds in medicinal chemistry. pharmaffiliates.com By analogy, this compound can be used in similar multi-step syntheses to produce a variety of fine chemicals and specialized intermediates for the pharmaceutical and specialty chemicals industries.

Design and Synthesis of Novel Pyridine-Based Ligands for Catalysis

Pyridine-based ligands are fundamental in coordination chemistry and homogeneous catalysis. researchgate.net The nitrogen atom of the pyridine ring is a Lewis base that readily coordinates to transition metals. The electronic and steric properties of the ligand can be precisely tuned by modifying the substituents on the pyridine ring, which in turn influences the reactivity and selectivity of the metal catalyst. nih.gov

This compound is an excellent starting material for the synthesis of bespoke ligands. The bromomethyl group provides a reactive site for the construction of multidentate ligands. For example, reaction with secondary phosphines (e.g., diphenylphosphine) or amines (e.g., bis(2-picolyl)amine) can yield pincer or tripodal ligands where the difluoromethylpyridine unit is tethered to other donor atoms. The strong electron-withdrawing effect of the difluoromethyl group would render the pyridine nitrogen less basic, which can be advantageous in certain catalytic cycles by modifying the electronic properties of the metal center and promoting specific reaction steps. nih.gov

Table 2: Summary of Potential Applications

| Field | Application Area | Synthetic Role of this compound |

|---|---|---|

| Agrochemicals | Herbicides, Pesticides | Key building block for introducing the bioactive difluoromethylpyridine moiety. |

| Materials Science | Specialty Polymers | Precursor for functional monomers with pendant pyridine groups. |

| Materials Science | Organic Electronics | Component for tuning electronic properties of electron-transporting materials. |

| Fine Chemicals | Chemical Intermediates | Versatile reagent for synthesizing more complex, high-value molecules. |

| Catalysis | Ligand Synthesis | Starting material for electronically-tuned mono- and multidentate ligands. |

Future Directions and Emerging Research Avenues for 5 Bromomethyl 2 Difluoromethyl Pyridine

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly prioritizing environmentally friendly and sustainable manufacturing processes. For pyridine (B92270) derivatives like 5-(bromomethyl)-2-(difluoromethyl)pyridine, this translates to the adoption of greener synthetic protocols. nih.gov Traditional methods for synthesizing pyridines often involve hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in Consequently, research is shifting towards techniques such as multicomponent one-pot reactions, the use of green catalysts, and solvent-free or environmentally benign solvent systems. nih.govresearchgate.net

Microwave-assisted synthesis and ultrasonic production are also gaining traction as they can significantly reduce reaction times and improve yields. rasayanjournal.co.inresearchgate.net These methods align with the principles of green chemistry by minimizing waste, reducing energy consumption, and often leading to purer products that require less intensive purification steps. rasayanjournal.co.innih.gov The development of biocatalysts, such as engineered enzymes, presents another promising avenue for the sustainable synthesis of pyridine derivatives under mild reaction conditions. ijarsct.co.in

Exploration of Novel Catalytic Transformations and C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis, offering a more atom-economical and efficient way to create complex molecules. nih.gov For pyridine derivatives, C-H functionalization at various positions on the ring can lead to a diverse range of novel compounds with potentially valuable properties. researchgate.netnih.gov

Recent advancements have demonstrated the ability to achieve site-selective C-H difluoromethylation of pyridines, including at the meta-position, which has traditionally been challenging to access. nih.govresearchgate.net This is particularly significant as the difluoromethyl group is a valuable moiety in medicinal and agricultural chemistry due to its unique electronic properties. researchgate.netresearchgate.net Researchers are exploring various catalytic systems, including transition metal catalysts and photoredox catalysis, to enable these transformations under mild conditions. ijarsct.co.inacs.org These methods open up new possibilities for the late-stage functionalization of complex molecules containing the pyridine scaffold. nih.gov

Advanced Applications in Bio-inspired Materials and Supramolecular Chemistry

The unique structural and electronic properties of pyridine derivatives make them attractive building blocks for the creation of advanced materials. In the realm of bio-inspired materials, these compounds can be incorporated into polymers and other macromolecules to impart specific functions. Pyridine-containing polymers have potential applications as molecular wires and in light-emitting devices. rasayanjournal.co.in

Furthermore, the pyridine nucleus is a key component in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. rsc.org Pyridinium-derived compounds can act as versatile building blocks for the formation of ionic and metal-organic frameworks. rsc.org The ability to form robust hydrogen-bonded networks makes these compounds promising for the development of new crystalline materials with tailored properties. rsc.org The exploration of pyrylium (B1242799) salt chemistry is also emerging as a powerful method for constructing complex macrocycles and metallo-supramolecules. nih.gov

Computational Design and High-Throughput Screening of Novel Derivatives

The integration of computational tools is revolutionizing the process of drug discovery and materials science. For this compound, computational design and high-throughput screening (HTS) can accelerate the identification of new derivatives with desired biological activities or material properties. researchgate.net

By using computational models, researchers can predict the properties of virtual compounds and prioritize which ones to synthesize and test. mdpi.com This approach significantly reduces the time and resources required for traditional trial-and-error methods. HTS allows for the rapid evaluation of large libraries of compounds against biological targets, enabling the identification of promising lead candidates for further development. nih.govnih.gov These in silico and high-throughput approaches are being applied to discover new pyridine derivatives with potential applications as anticancer agents, antimalarials, and inhibitors of specific enzymes. bohrium.comrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. mdpi.com

For the synthesis of functionalized pyridines, flow chemistry can enable the use of hazardous reagents and reactive intermediates in a more controlled and safer manner. durham.ac.uk The integration of flow reactors with automated synthesis platforms allows for the rapid and efficient production of libraries of pyridine derivatives for screening and optimization. nih.govresearchgate.net This approach is particularly valuable for medicinal chemistry applications, where the ability to quickly synthesize and test a wide range of analogs is crucial for identifying drug candidates. durham.ac.uk Continuous flow methods are also being explored for difluoromethylation reactions, offering a more sustainable and scalable approach to introducing this important functional group. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.